2-Methyl-1H-1lambda~4~,2-benzothiazole-1,3(2H)-dione
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Overview
Description
2-Methyl-1H-1lambda~4~,2-benzothiazole-1,3(2H)-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-1lambda~4~,2-benzothiazole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. For example, one might start with a substituted aniline and react it with sulfur and carbonyl-containing reagents under controlled temperatures and pressures to form the desired benzothiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted benzothiazoles, sulfoxides, and sulfones.
Scientific Research Applications
Chemistry
In chemistry, 2-Methyl-1H-1lambda~4~,2-benzothiazole-1,3(2H)-dione might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties such as antimicrobial or anticancer activity.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of various diseases.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Methyl-1H-1lambda~4~,2-benzothiazole-1,3(2H)-dione exerts its effects would depend on its specific application. For example, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure without the methyl group.
2-Aminobenzothiazole: Contains an amino group instead of the carbonyl groups.
Benzothiazole-2-thiol: Contains a thiol group.
Uniqueness
2-Methyl-1H-1lambda~4~,2-benzothiazole-1,3(2H)-dione is unique due to its specific substitution pattern and functional groups, which can impart distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
CAS No. |
198058-14-9 |
---|---|
Molecular Formula |
C8H7NO2S |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-methyl-1-oxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO2S/c1-9-8(10)6-4-2-3-5-7(6)12(9)11/h2-5H,1H3 |
InChI Key |
RCCJNVIHSZWBTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2S1=O |
Origin of Product |
United States |
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